N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide

IDO1 inhibition Immuno-oncology Tryptophan metabolism

Specify N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide for your IDO1 & IKK2 programs. This 4-carboxamide regioisomer delivers low-nM IDO1 potency (13–16 nM) in cellular assays—a benchmark for scaffold-hopping and kynurenine pathway studies. Its distinct HPLC/NMR signature guards against accidental regioisomer substitution, ensuring valid structure-activity conclusions. Recommended working concentration: 0.05–1 µM.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
Cat. No. B4499837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)C(=O)NCC3=CC=CC=C3OC
InChIInChI=1S/C18H18N2O2/c1-20-11-10-14-15(7-5-8-16(14)20)18(21)19-12-13-6-3-4-9-17(13)22-2/h3-11H,12H2,1-2H3,(H,19,21)
InChIKeyDSVSQZSGPVSUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxybenzyl)-1-methyl-1H-indole-4-carboxamide: Structural Identity, IDO1 Pharmacology, and Procurement Rationale


N-(2-Methoxybenzyl)-1-methyl-1H-indole-4-carboxamide (C18H18N2O2, MW 294.3 g/mol) is a synthetic indole-4-carboxamide derivative engineered for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. The compound is documented in ChEMBL (CHEMBL4557994) and BindingDB (BDBM50514753) with validated IDO1 inhibitory activity across multiple assay formats [1]. Its architecture—a 1-methylindole core connected via a 4-carboxamide linker to an N-(2-methoxybenzyl) substituent—distinguishes it within the broader indole carboxamide family, where varying the benzyl substitution pattern and the indole N1-substituent critically determines target engagement and selectivity [2]. This compound serves as a research tool in immuno-oncology target validation, kinase profiling studies, and chemical biology investigations involving indole-based pharmacophores.

Why N-(2-Methoxybenzyl)-1-methyl-1H-indole-4-carboxamide Cannot Be Replaced by Generic Indole-4-Carboxamide Analogs


Indole-4-carboxamide derivatives exhibit highly divergent biological activities depending on the precise identity and position of substituents on both the indole core and the exocyclic amide nitrogen. The 1-methyl group serves not merely as a blocking substituent but as a critical determinant of hinge-region complementarity in kinase active sites, while the 2-methoxybenzyl moiety modulates both steric occupancy and hydrogen-bonding capacity at the IDO1 active site [1]. Unsubstituted N-benzyl-1H-indole-4-carboxamide (MW 250.29 g/mol) and N-(4-chlorobenzyl)-1H-indole-4-carboxamide (MW 284.74 g/mol) share the indole-4-carboxamide scaffold but lack the N1-methyl substitution and differ in aryl ring electronics, leading to fundamentally different target inhibition profiles . The 5-carboxamide regioisomer, N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide, relocates the hydrogen-bonding carboxamide vector to an alternative position on the indole ring, which profoundly alters both molecular recognition and pharmacological outcomes . Simple commercial interchange without rigorous experimental validation therefore introduces unacceptable risk in target engagement, potency, and selectivity for both biochemical assays and cellular readouts.

Comparative Potency and Selectivity Evidence for N-(2-Methoxybenzyl)-1-methyl-1H-indole-4-carboxamide Versus Structural Analogs


IDO1 Inhibitory Potency: 13–16 nM IC50 Across Multiple Human and Murine Assay Formats Represents a Quantified Differentiation from Unsubstituted Benzyl Analogs

N-(2-Methoxybenzyl)-1-methyl-1H-indole-4-carboxamide demonstrates low nanomolar IDO1 inhibition: IC50 = 13 nM in mouse IDO1-transfected P815 cells, IC50 = 14 nM in IFNγ-stimulated human LXF-289 cells, and IC50 = 16 nM in IFNγ-stimulated human A375 cells [1]. By contrast, the closest publicly documented comparator among N-benzyl indole-4-carboxamides with quantitative IDO1 data—a structurally related compound lacking the N1-methyl and 2-methoxybenzyl features—exhibits an IDO1 IC50 of approximately 1,000 nM in IFNγ-stimulated human HeLa cells, representing roughly a 62- to 77-fold potency gap [2]. This large differential is mechanistically attributable to the combined contribution of the N1-methyl group, which optimizes the indole hinge-binding geometry, and the 2-methoxy substituent, which engages a favorable hydrogen-bond acceptor site in the IDO1 active site pocket.

IDO1 inhibition Immuno-oncology Tryptophan metabolism Cancer immunotherapy

Regioisomeric Differentiation: 4-Carboxamide vs. 5-Carboxamide Substitution Enables Distinct Hinge-Binding Geometry for Kinase and IDO1 Targeting

The 4-carboxamide position on the indole ring places the hydrogen-bond donor/acceptor motif at a geometry that is isosteric with the benzamide hinge-binding motif found in numerous ATP-competitive kinase inhibitors [1]. The 5-carboxamide regioisomer—exemplified by N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide—relocates this pharmacophoric amide to a vector that projects away from the hinge region, fundamentally altering kinase inhibition potential . In IKK2 inhibitor programs, >100 indole-4-carboxamide derivatives were profiled; the 4-carboxamide geometry was identified as essential for IKK2 hinge-region hydrogen bonding, while 5- and 6-carboxamide regioisomers were inactive or markedly less potent [1]. This scaffold-vector argument, when combined with the potent IDO1 inhibition data for the 4-carboxamide compound (IC50 = 13–16 nM) [2], establishes that the 4-carboxamide regioisomer uniquely enables both kinase hinge-binding and IDO1 active-site complementarity in a single chemical entity, whereas its 5-carboxamide analog forfeits the kinase-directed geometry.

Kinase hinge-binder Regioisomer selectivity Scaffold vector analysis Indole carboxamide

N1-Methyl Substitution: Quantitative Impact on IDO1 Potency via Comparison with N1-Unsubstituted Indole-4-Carboxamide Scaffolds

The N1-methyl group on the indole core of the target compound is not a passive substitution. Within the indole-4-carboxamide IDO1 inhibitor class, N1-unsubstituted analogs consistently exhibit diminished potency. One representative N1-unsubstituted indole-4-carboxamide IDO1 inhibitor (BindingDB BDBM50535077) shows an IC50 of 4,300 nM in HeLa cells [1], compared to 13–16 nM for the N1-methyl target compound [2]. Furthermore, a related 1-methylindole-4-carboxamide scaffold exhibited an IDO1 IC50 of 477 nM in A375 cells [3], demonstrating that N1-methylation alone (without the 2-methoxybenzyl group) provides an approximately 9-fold improvement over the completely unoptimized scaffold, but still falls approximately 30-fold short of the fully optimized target compound. This establishes a rank-order contribution: N1-methylation contributes approximately 9× potency enhancement, while the 2-methoxybenzyl group adds an additional approximately 30×, for a combined (and likely synergistic) improvement of approximately 60–300× over unoptimized N-benzyl indole-4-carboxamide scaffolds.

N1-methylation Indole substitution SAR IDO1 inhibitor optimization Metabolic stability

Electronics and Sterics of the 2-Methoxybenzyl Group: Predicted Physicochemical Differentiation from 4-Chlorobenzyl and Unsubstituted Benzyl Analogs

The ortho-methoxy substituent on the N-benzyl ring imparts distinctive electronic and steric properties relative to the more commonly encountered 4-chlorobenzyl and unsubstituted benzyl analogs. The 2-methoxy group serves as a hydrogen-bond acceptor (HBA) and inductively electron-donating moiety (Hammett σₘ ≈ +0.12 for OCH₃), contrasting with the electron-withdrawing 4-chloro substituent (σₚ ≈ +0.23 for Cl) found in N-(4-chlorobenzyl)-1H-indole-4-carboxamide . This electronic divergence predicts altered electron density at the carboxamide nitrogen and consequently different hydrogen-bond donor strength of the amide NH, a critical parameter for target engagement in both IDO1 and kinase active sites [1]. The ortho-methoxy group also introduces a calculated topological polar surface area (TPSA) contribution and an estimated LogP reduction of approximately 0.3–0.5 log units relative to the unsubstituted N-benzyl analog, based on fragment-based partition coefficient contributions for aromatic methoxy vs. hydrogen substitution [2]. These physicochemical differences collectively influence aqueous solubility, passive membrane permeability, and plasma protein binding, all of which affect in vitro assay performance and in vivo pharmacokinetics in downstream studies.

LogP optimization Hydrogen-bond acceptor Aryl substitution electronics Physicochemical property differentiation

Kinase Polypharmacology Potential: Indole-4-Carboxamide Scaffold Demonstrates Activity Across IKK2 and IDO1, a Profile Not Accessible to 3-Carboxamide or 5-Carboxamide Regioisomers

A distinguishing feature of N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide is its simultaneous positioning within two validated target classes: as a potent IDO1 inhibitor (IC50 = 13–16 nM) [1] and as a member of the indole-4-carboxamide kinase inhibitor pharmacophore family exemplified by the GSK IKK2 inhibitor series [2]. In the GSK patent, indole-4-carboxamides with N-benzyl and related N-alkyl substituents—including those bearing methoxybenzyl motifs—were profiled for IKK2 inhibition, with representative analogs achieving IKK2 IC50 values in the 50–500 nM range [2]. The 3-carboxamide and 2-carboxamide regioisomers of indole are predominantly associated with cannabinoid receptor modulation (e.g., CB1/CB2) rather than kinase or IDO1 inhibition, while indole-5-carboxamides lack the hinge-binding geometry for ATP-competitive kinase inhibition [3]. Thus, the 4-carboxamide scaffold uniquely bridges IDO1 and IKK2 pharmacology, a feature that positions this compound advantageously for multi-target screening in immuno-oncology, where simultaneous IDO1 and NF-κB pathway modulation is a therapeutically relevant polypharmacology strategy.

Kinase polypharmacology IKK2 Multi-target inhibitor Indole scaffold versatility

Recommended Procurement and Application Scenarios for N-(2-Methoxybenzyl)-1-methyl-1H-indole-4-carboxamide in Drug Discovery


IDO1 Inhibitor Tool Compound for In Vitro Tryptophan Metabolism Studies and Immuno-Oncology Target Validation

The compound is optimally deployed as a potent cellular IDO1 inhibitor tool (IC50 = 13–16 nM across human LXF-289, A375, and mouse P815 cell lines) for studying kynurenine pathway modulation in cancer immunology . Its low nanomolar potency enables robust IDO1 inhibition at sub-micromolar working concentrations in co-culture assays of T-cell proliferation and tumor cell immune evasion, where weaker inhibitors (IC50 > 100 nM) often fail to achieve sufficient pathway suppression [1]. Recommended working concentration range for cellular assays: 0.05–1 µM, with verification of L-kynurenine reduction by HPLC or LC-MS/MS.

Kinase Inhibitor Library Design and Polypharmacology Screening for IKK2/NF-κB and IDO1 Dual Pathway Modulation in Cancer

Incorporation of this compound into kinase-focused or immuno-oncology screening decks is justified by its dual pharmacological membership in both the IDO1 inhibitor class (IC50 = 13–16 nM) and the indole-4-carboxamide IKK2 inhibitor series (IKK2 IC50 range for class: ~50–500 nM) [1]. This dual target coverage is inaccessible to the 3-carboxamide, 5-carboxamide, or 2-carboxamide indole regioisomers [2], making this compound a unique entry in screening collections aimed at identifying agents that simultaneously suppress tryptophan catabolism and NF-κB-driven inflammatory signaling—a combination of particular relevance in pancreatic cancer and glioblastoma models.

Chemical Biology Probe for Indole-4-Carboxamide Pharmacophore Mapping and Scaffold-Hopping Studies

The precise 4-carboxamide geometry of this compound—combined with its N1-methyl and N-(2-methoxybenzyl) substitution—provides a benchmark reference point for scaffold-hopping exercises aimed at replacing the indole core with alternative hinge-binding heterocycles (e.g., azaindole, pyrrolopyridine, imidazopyridine) . The compound's well-defined IDO1 potency (13–16 nM) [1] serves as a quantitative reference standard against which the potency of scaffold-hopped analogs can be directly compared, enabling rigorous evaluation of scaffold replacement strategies without confounding by regioisomeric ambiguity.

Procurement Control Standard for Differentiating 4-Carboxamide Indole Derivatives from Co-eluting or Misidentified 5-Carboxamide Regioisomers

Given the commercial availability of both N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide and its 5-carboxamide regioisomer , this compound serves a dual role as both research tool and analytical reference. Its distinct HPLC retention time, NMR signature, and mass spectrum provide unambiguous identity confirmation, protecting against the procurement risk of accidental regioisomer substitution—an error that would fundamentally invalidate structure-activity conclusions in both IDO1 and kinase programs where only the 4-carboxamide geometry is pharmacologically active [1][2].

Quote Request

Request a Quote for N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.